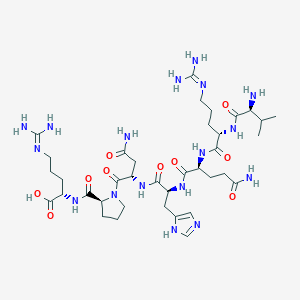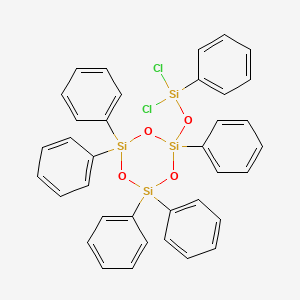
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound. It features a unique structure with multiple phenyl groups and silicon-oxygen bonds, making it an interesting subject for research in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of dichlorophenylsilane with a precursor containing the trioxatrisilinane framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This could include distillation, recrystallization, or chromatography to separate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dichlorophenylsilane moiety to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium alkoxides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research into its use as a component in medical devices or as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The silicon-oxygen bonds can participate in hydrogen bonding or coordination with metal ions, influencing the compound’s reactivity and stability. The phenyl groups can also engage in π-π interactions, affecting the compound’s physical properties and behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A strong oxidizing agent used in various organic reactions.
Phenyltrichlorosilane: Another organosilicon compound with similar reactivity but different structural features.
Uniqueness
2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its trioxatrisilinane framework and multiple phenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
247180-40-1 |
|---|---|
Fórmula molecular |
C36H30Cl2O4Si4 |
Peso molecular |
709.9 g/mol |
Nombre IUPAC |
dichloro-[(2,4,4,6,6-pentakis-phenyl-1,3,5,2,4,6-trioxatrisilinan-2-yl)oxy]-phenylsilane |
InChI |
InChI=1S/C36H30Cl2O4Si4/c37-45(38,35-27-15-5-16-28-35)42-46(36-29-17-6-18-30-36)40-43(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-44(41-46,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H |
Clave InChI |
LZYJLTYPBXHDSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

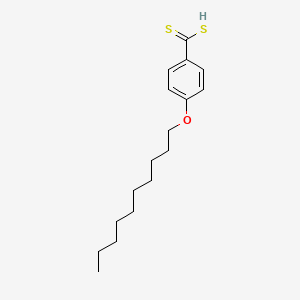
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
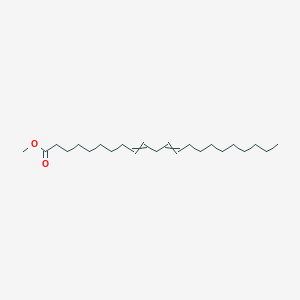
![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)
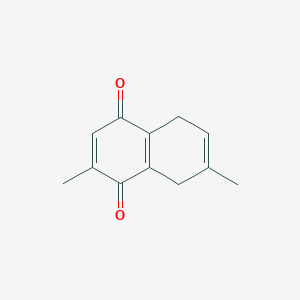
![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)
![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)

![tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane](/img/structure/B14259023.png)
